6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide
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Overview
Description
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide typically involves multiple steps. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the dimethylamino group. The final step involves the formation of the hydrobromide salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving controlled reaction conditions such as temperature, pressure, and the use of catalysts. The hydrobromide salt is typically formed by reacting the free base with hydrobromic acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, polar aprotic solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetrahydronaphthalene core provides structural stability. These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopyridine: Shares the dimethylamino group but has a different core structure.
Dimethylaniline: Similar in having a dimethylamino group but lacks the tetrahydronaphthalene backbone.
Indole Derivatives: Contain aromatic systems and nitrogen atoms, similar to the dimethylamino group in the target compound.
Uniqueness
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide is unique due to its combination of a dimethylamino group and a tetrahydronaphthalene core. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and industrial applications.
Properties
IUPAC Name |
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.BrH/c1-13(2)10-4-3-8-6-11(14)12(15)7-9(8)5-10;/h6-7,10,14-15H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGBUAAWCEXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC(=C(C=C2C1)O)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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